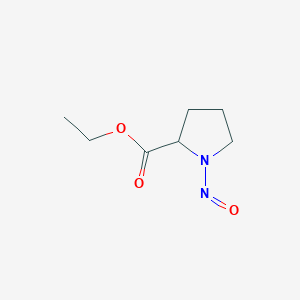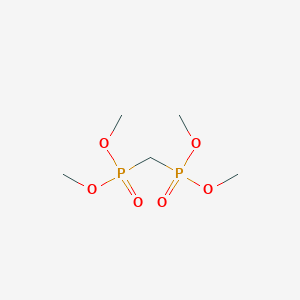![molecular formula C14H12O B106197 2-([1,1'-Biphenyl]-4-yl)acetaldehyde CAS No. 61502-90-7](/img/structure/B106197.png)
2-([1,1'-Biphenyl]-4-yl)acetaldehyde
Overview
Description
Preparation Methods
The synthesis of KW-2170 involves several steps:
Copper-catalyzed arylation: 3-methyl-6-nitroindazole is arylated with 2-bromo-6-methoxybenzoic acid to form an intermediate.
Reduction: The nitro group of the intermediate is reduced using hydrazine hydrate in the presence of palladium on carbon.
Intramolecular cyclization: The carboxylic acid undergoes cyclization in hot polyphosphoric acid to form the pyrazoloacridine system.
Sandmeyer reaction: The amino group is converted to a bromide.
Methyl ether cleavage: The bromide undergoes cleavage with hydrobromic acid in hot acetic acid to form a phenol.
Bromination: The phenol is brominated with elemental bromine at low temperature.
Formylation: A formyl group is introduced using dichloromethyl methyl ether and titanium tetrachloride.
Oxidative cleavage: The aldehyde undergoes oxidative cleavage under Baeyer-Villiger rearrangement conditions to form a diphenol compound.
Selective acetylation and methylation: One hydroxyl group is acetylated, and the remaining hydroxyl group is methylated.
Benzylic bromination: The side-chain methyl group is brominated with N-bromosuccinimide.
Displacement and hydrolysis: The benzylic bromide is displaced with ethanolamine, followed by hydrolysis to form an amine.
Further displacement: The aromatic bromide is displaced with hot 1,3-propanediamine.
Hydrogenolysis: The remaining bromide undergoes hydrogenolysis using palladium on carbon.
Final methyl ether cleavage: The final compound is obtained by methyl ether cleavage with hot hydrochloric acid.
Chemical Reactions Analysis
KW-2170 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound undergoes substitution reactions, such as the Sandmeyer reaction to convert amino groups to bromides.
Cyclization: Intramolecular cyclization reactions form the pyrazoloacridine system.
Cleavage: Methyl ether and phenolic acetates can be cleaved under specific conditions.
Scientific Research Applications
KW-2170 has been extensively studied for its antitumor activity. It exhibits significant antitumor activity against various cancer cell lines, including sarcoma, breast carcinoma, and fibrosarcoma. The compound has shown superior activity compared to adriamycin in several murine carcinoma models. KW-2170 also demonstrates low cross-resistance against multidrug-resistant tumors expressing high levels of P-glycoprotein. This makes it a promising candidate for treating adriamycin-refractory solid tumors .
Mechanism of Action
KW-2170 exerts its effects by intercalating into DNA, inhibiting DNA synthesis, and inducing DNA cleavage mediated by topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. The compound’s planar molecular structure allows it to interact stereospecifically with DNA, enhancing its antitumor activity .
Comparison with Similar Compounds
KW-2170 is compared to other DNA intercalating agents, such as doxorubicin. While both compounds share a similar mechanism of action, KW-2170 is associated with less cardiac toxicity. Additionally, KW-2170 exhibits higher antitumor activity and a better therapeutic index in certain cancer models compared to adriamycin. Similar compounds include other pyrazoloacridone derivatives and topoisomerase II inhibitors .
Properties
IUPAC Name |
2-(4-phenylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDMZCMVYZLDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392980 | |
| Record name | 4-biphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61502-90-7 | |
| Record name | 4-biphenylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | biphenyl-4-ylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)





![Benzoicacid, 4-[[2-(hydroxyimino)acetyl]amino]-](/img/structure/B106140.png)


